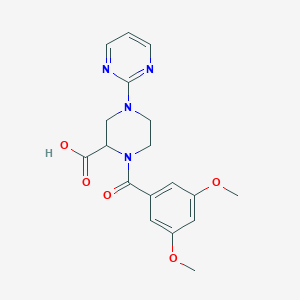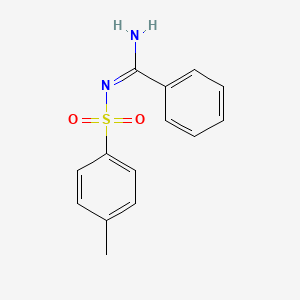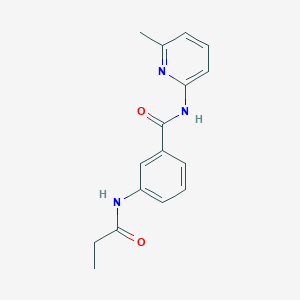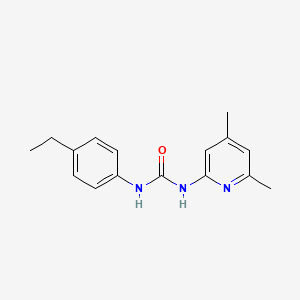![molecular formula C14H24N2OS B5413978 3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane](/img/structure/B5413978.png)
3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro undecane core and an allylthioacetyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the allylthioacetyl group. One common method involves the reaction of a diazaspiro undecane precursor with allylthioacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the allylthioacetyl moiety can be reduced to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a γ-aminobutyric acid type A receptor antagonist, which can modulate neurotransmission.
Medicine: Investigated for its immunomodulatory effects and potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane involves its interaction with γ-aminobutyric acid type A receptors. The compound acts as an antagonist, binding to the receptor and inhibiting its activity. This modulation of receptor activity can influence neurotransmission and has potential therapeutic implications for conditions such as anxiety and epilepsy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Diazaspiro[5.5]undecane: A parent compound with similar structural features but lacking the allylthioacetyl group.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spirocyclic compound with different functional groups.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spirocyclic cores but different heteroatoms
Uniqueness
3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allylthioacetyl group allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
IUPAC Name |
1-(3,9-diazaspiro[5.5]undecan-3-yl)-2-prop-2-enylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c1-2-11-18-12-13(17)16-9-5-14(6-10-16)3-7-15-8-4-14/h2,15H,1,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQZIXVCWYIJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(=O)N1CCC2(CCNCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-1-[8-(trifluoromethyl)quinolin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5413909.png)


![2-{1-cyclohexyl-4-[6-(trifluoromethyl)-2-pyridinyl]-2-piperazinyl}ethanol](/img/structure/B5413924.png)
![5-tert-butyl-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-2-furamide](/img/structure/B5413933.png)
![2-AMINO-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B5413943.png)
![5-ethyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5413951.png)

![1-(3-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5413963.png)
METHANONE](/img/structure/B5413965.png)
![3-benzyl-5-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5413969.png)
![1-cyclopentyl-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5413976.png)
![1,3-dimethyl-4-[2-(trifluoromethyl)morpholin-4-yl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B5413983.png)
